molecular formula C25H26N4O4S B2855033 N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide CAS No. 896291-11-5

N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2855033
CAS No.: 896291-11-5
M. Wt: 478.57
InChI Key: MCZDCFXYBQEUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a structurally complex small molecule featuring:

  • A 3,4-dimethoxyphenethyl moiety linked to an acetamide group.
  • A thioether bridge connecting the acetamide to an imidazo[1,2-b]pyridazine core.
  • A 4-methoxyphenyl substituent at the 2-position of the heterocyclic ring.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-31-19-7-5-18(6-8-19)20-15-29-23(27-20)10-11-25(28-29)34-16-24(30)26-13-12-17-4-9-21(32-2)22(14-17)33-3/h4-11,14-15H,12-13,16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZDCFXYBQEUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The compound's structure suggests a complex interaction with biological targets, which may lead to significant therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C25H26N4O4S
  • Molecular Weight : 478.57 g/mol

Structural Representation

PropertyValue
IUPAC NameN-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanylacetamide
Purity95%

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, imidazo[1,2-b]pyridazine derivatives have shown promising results in inhibiting cancer cell proliferation and migration by targeting focal adhesion kinase (FAK), a protein often overexpressed in various cancers including mesothelioma .

Key Findings :

  • IC50 Values : Some related compounds have demonstrated IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines .
  • Mechanism of Action : The inhibition of FAK phosphorylation was linked to the antiproliferative effects observed in treated cells.

Cytotoxicity Evaluation

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The MTT assay was employed to determine cell viability post-treatment.

Cell LineIC50 (μM)
HeLa29
MCF-773

These results indicate that the compound exhibits selective cytotoxicity towards specific cancer cell lines, suggesting potential for targeted cancer therapies.

Case Studies and Research Findings

  • Study on Imidazo Compounds :
    • A study focused on imidazo[1,2-b]pyridazine derivatives reported their ability to inhibit FAK and enhance the efficacy of existing chemotherapeutics like gemcitabine through modulation of nucleoside transporters .
  • Thiadiazole Derivatives :
    • Research on thiadiazole derivatives revealed enhanced lipophilicity and tissue permeability due to structural modifications similar to those in this compound. This characteristic is crucial for improving bioavailability and therapeutic effectiveness against tumors .

Scientific Research Applications

Research indicates that this compound exhibits antitumor properties , particularly through its interaction with biological targets involved in cancer progression. Its structural features suggest potential mechanisms of action that could inhibit cancer cell proliferation and migration.

Antitumor Mechanism

  • Targeting Focal Adhesion Kinase (FAK) : Compounds structurally related to N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide have shown significant inhibition of FAK phosphorylation. This is crucial as FAK is often overexpressed in various cancers, including mesothelioma.
    • Key Findings :
      • IC50 Values : Related compounds have demonstrated IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines.
      • Mechanism of Action : The inhibition of FAK phosphorylation correlates with antiproliferative effects observed in treated cells.

Applications in Research

  • Oncology Research : The compound is being investigated for its potential as an anticancer agent due to its ability to disrupt critical signaling pathways involved in tumor growth and metastasis.
  • Pharmacology Studies : Its unique structure allows researchers to explore the compound's interactions with various biological targets, potentially leading to the development of new therapeutic agents.
  • Drug Development : As a lead compound, it can serve as a basis for synthesizing novel derivatives aimed at enhancing efficacy and reducing side effects associated with existing cancer therapies.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives, including compounds similar to this compound:

  • Study on Imidazo[1,2-b]pyridazine Derivatives : A recent publication highlighted the synthesis of various derivatives and their biological evaluation against cancer cell lines. These studies confirm the promising antitumor activity of structurally related compounds .

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Hypotheses : The dual methoxy groups in the target compound may mimic tyrosine kinase inhibitors (e.g., erlotinib), where methoxy substituents enhance binding to ATP pockets .
  • Metabolic Stability : The thioacetamide linker is less prone to glutathione-mediated cleavage than disulfide bonds in related compounds (e.g., 877638-23-8, ), suggesting improved in vivo half-life .
  • Solubility Challenges : Despite methoxy groups, the compound’s high molecular weight (~477.5) and rigid core may limit aqueous solubility, necessitating formulation optimization .

Q & A

Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between thiol-containing intermediates and acetamide derivatives under controlled conditions (e.g., DMF as a solvent, triethylamine as a catalyst) .
  • Cyclization steps to form the imidazo[1,2-b]pyridazine core, requiring precise temperature control (60–80°C) and inert atmospheres to prevent oxidation .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR spectroscopy to confirm regioselectivity of methoxy and thioether groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation and isotopic pattern analysis .
  • HPLC with UV detection to assess purity and detect byproducts .

Q. What structural features influence its potential pharmacological activity?

  • The imidazo[1,2-b]pyridazine moiety enables π-π stacking with biological targets, while the 3,4-dimethoxyphenethyl group enhances lipophilicity and membrane permeability .
  • The thioacetamide linker provides flexibility for target binding, as seen in analogs with kinase inhibitory activity .

Advanced Research Questions

Q. How can conflicting yield data in studies using different solvent systems be resolved?

Discrepancies often arise from solvent polarity effects on reaction kinetics. For example:

  • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions at elevated temperatures .
  • Dichloromethane (DCM) reduces side reactions but requires longer reaction times. Systematic optimization using design of experiments (DoE) is recommended to balance yield and purity .

Q. What strategies can optimize the compound’s bioavailability for in vivo studies?

  • Salt formation : Protonation of the acetamide nitrogen using hydrochloric acid improves aqueous solubility .
  • Pro-drug modification : Esterification of the methoxy groups enhances metabolic stability, as demonstrated in analogs with extended plasma half-lives .
  • Nanoparticle encapsulation : Lipid-based carriers can mitigate poor absorption due to high molecular weight (~500 g/mol) .

Q. How should researchers design experiments to explore its mechanism of action?

  • Kinase inhibition profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify targets, leveraging the compound’s structural similarity to triazolo-pyridazine inhibitors .
  • Molecular docking studies : Align the compound with crystallographic data of target proteins (e.g., EGFR or JAK2) to predict binding modes .
  • Resistance assays : Serial passage in cell lines (e.g., HeLa or A549) under sublethal doses can identify adaptive mutations, informing SAR refinement .

Q. How to address contradictions in reported biological activity across cell lines?

Variations may stem from differences in:

  • Cell membrane transporters : Overexpression of efflux pumps (e.g., P-gp) in certain lines reduces intracellular accumulation .
  • Metabolic enzymes : CYP3A4 activity in hepatic cell lines accelerates degradation, necessitating co-administration with inhibitors like ketoconazole . Standardize assays using isogenic cell lines and include controls for transporter/metabolism interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.